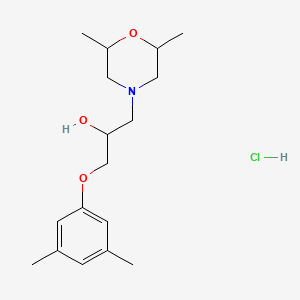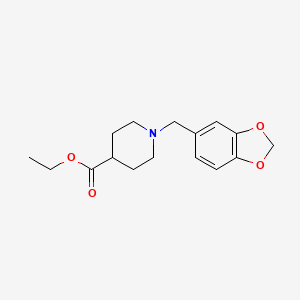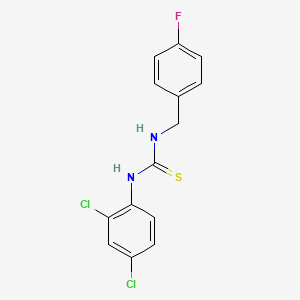
1-(2,6-dimethyl-4-morpholinyl)-3-(3,5-dimethylphenoxy)-2-propanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,6-dimethyl-4-morpholinyl)-3-(3,5-dimethylphenoxy)-2-propanol hydrochloride, also known as DMPP, is a chemical compound that has gained significant attention in the field of scientific research. DMPP is a potent and selective antagonist of the muscarinic acetylcholine receptor subtype M3, which is involved in various physiological processes, including smooth muscle contraction, glandular secretion, and regulation of insulin release.
科学的研究の応用
1-(2,6-dimethyl-4-morpholinyl)-3-(3,5-dimethylphenoxy)-2-propanol hydrochloride has been extensively used in scientific research to study the physiological and pathological roles of the M3 receptor. 1-(2,6-dimethyl-4-morpholinyl)-3-(3,5-dimethylphenoxy)-2-propanol hydrochloride has been shown to inhibit the contraction of smooth muscle in various organs, including the bladder, gastrointestinal tract, and airways, making it a potential therapeutic agent for diseases such as overactive bladder, irritable bowel syndrome, and asthma. 1-(2,6-dimethyl-4-morpholinyl)-3-(3,5-dimethylphenoxy)-2-propanol hydrochloride has also been used to study the role of the M3 receptor in regulating insulin release, which could lead to the development of novel treatments for diabetes.
作用機序
1-(2,6-dimethyl-4-morpholinyl)-3-(3,5-dimethylphenoxy)-2-propanol hydrochloride acts as a competitive antagonist of the M3 receptor, binding to the receptor and preventing the binding of acetylcholine. This results in the inhibition of downstream signaling pathways, leading to the relaxation of smooth muscle and the inhibition of glandular secretion.
Biochemical and Physiological Effects:
1-(2,6-dimethyl-4-morpholinyl)-3-(3,5-dimethylphenoxy)-2-propanol hydrochloride has been shown to have a range of biochemical and physiological effects, including the inhibition of smooth muscle contraction, the inhibition of glandular secretion, and the regulation of insulin release. 1-(2,6-dimethyl-4-morpholinyl)-3-(3,5-dimethylphenoxy)-2-propanol hydrochloride has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
実験室実験の利点と制限
1-(2,6-dimethyl-4-morpholinyl)-3-(3,5-dimethylphenoxy)-2-propanol hydrochloride has several advantages for use in lab experiments, including its potency and selectivity for the M3 receptor, making it a useful tool for studying the physiological and pathological roles of this receptor. However, 1-(2,6-dimethyl-4-morpholinyl)-3-(3,5-dimethylphenoxy)-2-propanol hydrochloride also has limitations, including its potential toxicity and the need for careful dosing to avoid off-target effects.
将来の方向性
Future research directions for 1-(2,6-dimethyl-4-morpholinyl)-3-(3,5-dimethylphenoxy)-2-propanol hydrochloride include the development of novel therapeutic agents based on its mechanism of action, the identification of new targets for 1-(2,6-dimethyl-4-morpholinyl)-3-(3,5-dimethylphenoxy)-2-propanol hydrochloride in various physiological processes, and the optimization of its pharmacokinetic properties to improve its efficacy and safety. Additionally, further studies are needed to fully understand the potential side effects of 1-(2,6-dimethyl-4-morpholinyl)-3-(3,5-dimethylphenoxy)-2-propanol hydrochloride and to develop strategies to minimize these effects.
合成法
The synthesis of 1-(2,6-dimethyl-4-morpholinyl)-3-(3,5-dimethylphenoxy)-2-propanol hydrochloride involves the reaction of 3,5-dimethylphenol with 3-chloropropan-1-ol in the presence of a base, followed by the reaction of the resulting intermediate with morpholine in the presence of a catalyst. The final product is obtained by treating the intermediate with hydrochloric acid.
特性
IUPAC Name |
1-(2,6-dimethylmorpholin-4-yl)-3-(3,5-dimethylphenoxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO3.ClH/c1-12-5-13(2)7-17(6-12)20-11-16(19)10-18-8-14(3)21-15(4)9-18;/h5-7,14-16,19H,8-11H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJVCHEMWUMOZEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(COC2=CC(=CC(=C2)C)C)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198097 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5133251.png)
![1-[5-(4-chloro-2,6-dimethylphenoxy)pentyl]piperidine](/img/structure/B5133259.png)
![methyl 3-{[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]amino}-3-oxopropanoate](/img/structure/B5133267.png)



![N,8-dimethyl-3-({methyl[2-(1-methyl-1H-pyrazol-4-yl)ethyl]amino}methyl)-N-(2-phenylethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5133297.png)
![N-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-N-methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B5133308.png)
![5-{[2,5-dimethyl-1-(2-methyl-4-nitrophenyl)-1H-pyrrol-3-yl]methylene}-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5133321.png)
![1-(4-chlorophenyl)-3-[(2,4-dimethoxyphenyl)amino]-2-propen-1-one](/img/structure/B5133333.png)
![(3aS*,6aR*)-5-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-[2-(4-methoxyphenyl)ethyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5133339.png)
![methyl {[4-(2,4-dichlorophenoxy)butanoyl]amino}(phenyl)acetate](/img/structure/B5133347.png)
![7-(3,4-dichlorophenyl)-5-methyl-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5133349.png)
